1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one
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Overview
Description
1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7,8-dimethoxy-1,4-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-2-one with propenal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted benzazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-1,3,4,5-tetrahydro-2-benzazepin-2-one
- 4,4’-Dimethylbiphenyl
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
Uniqueness
1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(7,8-dimethoxy-1,4-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-6-17(19)18-10-11(2)7-13-8-15(20-4)16(21-5)9-14(13)12(18)3/h6,8-9,11-12H,1,7,10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGFTSPAXKPVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(N(C1)C(=O)C=C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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